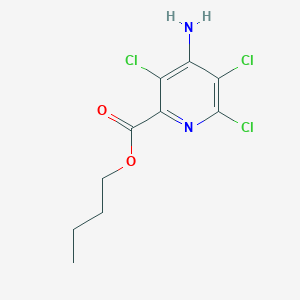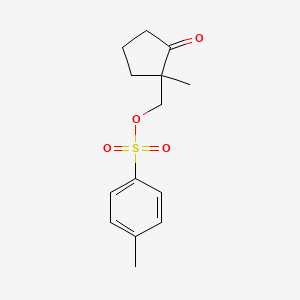
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is an organic compound with the molecular formula C14H18O4S and a molecular weight of 282.361 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is known for its unique structure, which includes a cyclopentyl ring, a methyl group, and a p-toluenesulfonate group.
Preparation Methods
The synthesis of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate typically involves the reaction of 1-Methyl-2-oxocyclopentylmethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Chemical Reactions Analysis
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is primarily used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis, especially in the formation of other complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is not well-documented. its reactivity is primarily due to the presence of the p-toluenesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions. This property makes it useful in the synthesis of various organic compounds .
Comparison with Similar Compounds
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate can be compared to other p-toluenesulfonate derivatives, such as:
Methyl p-Toluenesulfonate: Similar in structure but with a methyl group instead of the cyclopentyl ring.
Ethyl p-Toluenesulfonate: Contains an ethyl group instead of the cyclopentyl ring.
Benzyl p-Toluenesulfonate: Features a benzyl group in place of the cyclopentyl ring.
These compounds share the p-toluenesulfonate group, which imparts similar reactivity, but differ in their alkyl or aryl substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
37619-38-8 |
|---|---|
Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
(1-methyl-2-oxocyclopentyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-11-5-7-12(8-6-11)19(16,17)18-10-14(2)9-3-4-13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
JKYOLAUGXJFFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


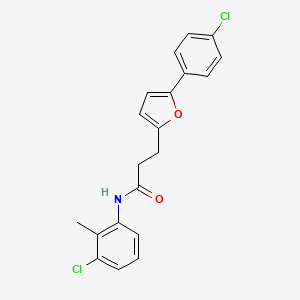
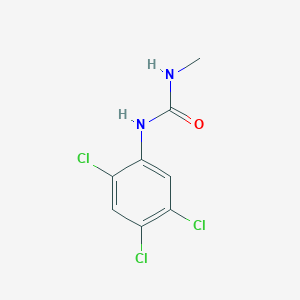
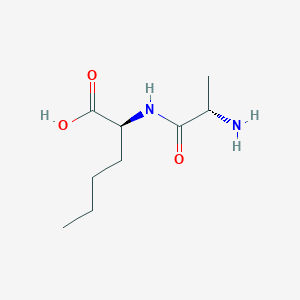
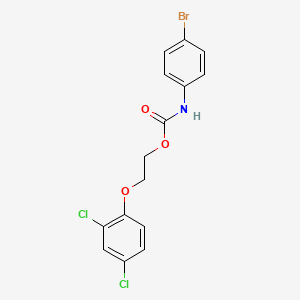
![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
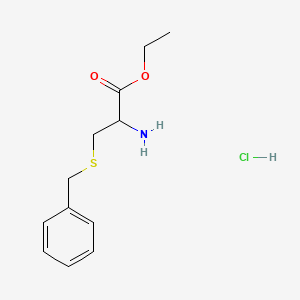
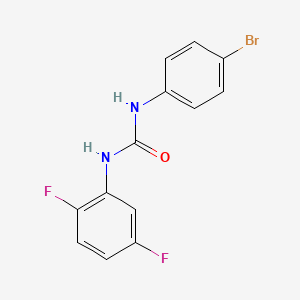
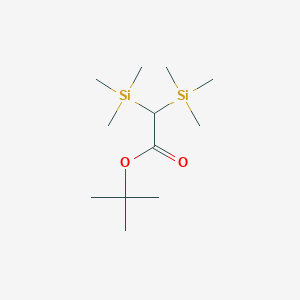
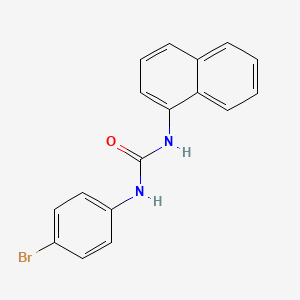
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
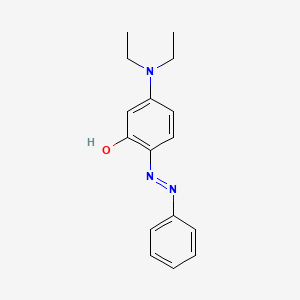
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
